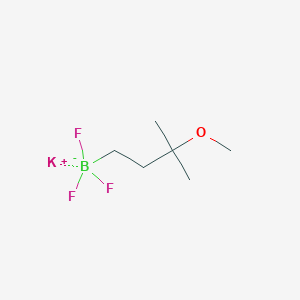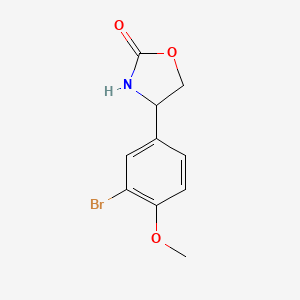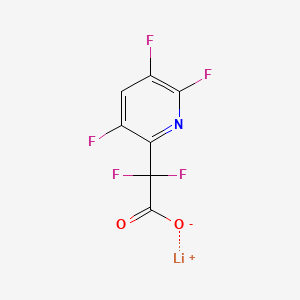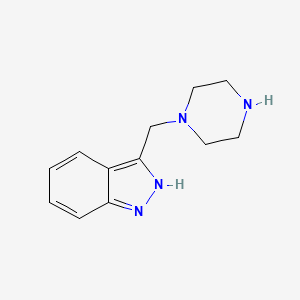
4-Aminonaphthalene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of an amino group attached to the naphthalene ring and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biological studies.
準備方法
The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using thionyl fluoride, yielding high efficiency and purity . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient route for producing sulfonyl fluorides . These methods are favored for their mild reaction conditions and the use of readily available reagents.
化学反応の分析
4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly documented.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
科学的研究の応用
4-Aminonaphthalene-1-sulfonyl fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions.
Drug Discovery: Its unique reactivity makes it a potential candidate for developing new pharmaceuticals and protease inhibitors.
Materials Science: The compound is utilized in the development of functional materials, including polymers and surface modifications.
作用機序
The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets, primarily through covalent bonding with active-site amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the modulation of protein function, making it a powerful tool in biochemical research .
類似化合物との比較
4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfonyl fluoride group in this compound imparts unique reactivity, making it distinct from its analogs.
特性
分子式 |
C10H8FNO2S |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
4-aminonaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2 |
InChIキー |
BOESTXFZZXYYGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















